molecular formula C17H24N6O2 B7043317 N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide

Cat. No.: B7043317
M. Wt: 344.4 g/mol
InChI Key: YMWQUXVQQSSCSS-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused with an azatricyclo undecene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Formation of the Azatricyclo Undecene System: This step involves the cyclization of a suitable precursor, such as a bicyclic ketone, with a nitrogen-containing reagent under specific conditions to form the azatricyclo system.

    Coupling of the Triazole and Azatricyclo Systems: The final step involves coupling the triazole ring with the azatricyclo system through an amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted triazole derivatives.

Scientific Research Applications

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound shares the dimethylamino group and has applications as a photoinitiator.

    1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic compound with similar structural features used as a strong base in organic synthesis.

    Indole Derivatives: Compounds with a tricyclic structure and diverse biological activities, including antiviral and anticancer properties.

Uniqueness

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide is unique due to its combination of a triazole ring and an azatricyclo undecene system, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-21(2)15(24)9-23-10-18-16(20-23)19-17(25)22-7-13-11-3-4-12(6-5-11)14(13)8-22/h3-4,10-14H,5-9H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWQUXVQQSSCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=NC(=N1)NC(=O)N2CC3C4CCC(C3C2)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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